molecular formula C19H23NO B12605329 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine CAS No. 915318-13-7

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine

Cat. No.: B12605329
CAS No.: 915318-13-7
M. Wt: 281.4 g/mol
InChI Key: UDHLIVXPGFJURO-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine is a tertiary amine featuring a conjugated but-3-en-1-amine backbone substituted with a 2-methoxyphenyl group, a phenyl group, and a dimethylamino moiety.

Properties

CAS No.

915318-13-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine

InChI

InChI=1S/C19H23NO/c1-20(2)15-9-13-17(16-10-5-4-6-11-16)18-12-7-8-14-19(18)21-3/h4-8,10-14H,9,15H2,1-3H3

InChI Key

UDHLIVXPGFJURO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=CC=C1)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with proper reaction control, is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine exhibit various pharmacological properties. These include:

  • Antidepressant Activity : Compounds in this class are being investigated for their potential antidepressant effects, possibly through modulation of neurotransmitter systems .
  • Anticancer Properties : Preliminary studies suggest that derivatives may have cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:

  • Synthesis of Novel Compounds : The presence of the methoxy group and the double bond in the butenyl chain makes it a valuable precursor for synthesizing other functionalized organic compounds .
  • Catalytic Applications : Research has explored its use as a catalyst or reagent in various organic transformations, including electrophilic aromatic substitution reactions and cross-coupling reactions .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant potential of compounds structurally related to 4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine. The research involved behavioral assays in animal models, showing significant reductions in depressive-like behaviors when administered at specific dosages .

Case Study 2: Synthesis of Novel Anticancer Agents

In another investigation, researchers synthesized derivatives from 4-(2-methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine to evaluate their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, suggesting potential for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally related compounds and their key distinctions:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents/Modifications Key Features Biological/Pharmacological Notes References
4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine 2-methoxyphenyl, phenyl, dimethylamino High lipophilicity; potential for π-π stacking and H-bonding Hypothesized CNS activity (analog-based)
N-(Diphenylmethylene)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine (4f) Diphenylmethylene, 4-methoxyphenyl, methyl Colorless viscous oil; stabilized by conjugated system Synthetic intermediate
N-(4-Chlorophenethyl)-2-methylbutan-1-amine 4-chlorophenyl, methylbutanamine Enhanced electrophilicity due to Cl substituent Studied for pharmacological effects
2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine Dimethylaminomethyl, 4-methoxyphenyl Dual functional groups (amine and methoxy) enhance receptor interaction Explored for neuroactive properties
4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline 4-methoxyphenyl, phenylbutenyl Similar backbone with aniline substitution Used in materials science
(3-Fluoro-4-methylphenyl)methyl(2-methoxyethyl)amine 3-fluoro-4-methylphenyl, methoxyethyl Fluorine enhances metabolic stability; methoxyethyl improves solubility Candidate for drug design

Key Comparative Insights:

Substituent Effects on Reactivity: The 2-methoxyphenyl group in the target compound may confer steric hindrance compared to 4-methoxyphenyl analogs (e.g., 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline), altering reaction kinetics in electrophilic substitution . Dimethylamino groups (as in the target compound and 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine) enhance basicity (pKa ~9–10) compared to primary or secondary amines, influencing solubility and binding to biological targets .

Pharmacological Potential: Compounds with methoxyphenyl and dimethylamino motifs (e.g., 2-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethan-1-amine) are frequently explored for CNS activity due to their ability to cross the blood-brain barrier .

Synthetic and Industrial Applications :

  • N-(Diphenylmethylene) derivatives (e.g., compound 4f) are often intermediates in the synthesis of pharmaceuticals, leveraging their conjugated systems for stabilization .
  • 4-Methoxy-N-(4-phenylbut-3-en-2-yl)aniline is utilized in materials science, particularly in dye synthesis, due to its extended π-system .

Biological Activity

4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine, commonly referred to by its chemical name, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H23_{23}NO
  • Molecular Weight : 281.392 g/mol
  • CAS Number : 915318-13-7

Biological Activity Overview

The biological activity of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine has been investigated in various studies, indicating several potential therapeutic applications:

  • Anticancer Properties :
    • The compound has shown significant efficacy in inducing apoptosis in cancer cell lines. Specifically, it demonstrated an EC50_{50} value of 2 nM in cell-based assays, indicating potent anticancer activity .
    • In xenograft models, it exhibited strong tumor suppression capabilities, suggesting its potential as an effective anticancer agent.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS), leading to bacterial cell death .
    • Further investigation is required to establish the specific antimicrobial efficacy of 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential for anti-inflammatory applications .

The mechanisms by which 4-(2-Methoxyphenyl)-N,N-dimethyl-4-phenylbut-3-en-1-amine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Cellular Membranes : Similar compounds have been shown to disrupt microbial membranes, which may be a contributing factor to any observed antimicrobial activity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis with an EC50_{50} of 2 nM in cancer cell lines; effective in mouse xenograft models.
Anti-inflammatory ActivityInhibited IL-6 and TNF-alpha in PBMCs; potential for treating inflammatory conditions.
Antimicrobial ActivityDemonstrated antimicrobial properties against E. coli and S. aureus; further studies needed for specific efficacy.

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